

# Spectroscopic Profile of 4-methyl-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-methyl-1H-indazole

Cat. No.: B1298952

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This guide provides a comprehensive overview of the spectroscopic data for **4-methyl-1H-indazole**, tailored for researchers, scientists, and professionals in the field of drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **4-methyl-1H-indazole**. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, the presented data is a combination of reported values for closely related indazole derivatives and predicted values based on established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.5-11.5	br s	1H	N-H
~7.9-8.1	d	1H	H-3
~7.3-7.5	d	1H	H-7
~7.0-7.2	t	1H	H-6
~6.8-7.0	d	1H	H-5
~2.5	s	3H	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS ( $\delta$  = 0.00 ppm).

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~140-142	C-7a
~133-135	C-3
~128-130	C-4
~125-127	C-6
~120-122	C-5
~115-117	C-3a
~108-110	C-7
~15-17	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to the solvent signal.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Aromatic compounds exhibit characteristic absorption bands.[\[1\]](#)[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
1620-1600	Medium	C=N stretch (indazole ring)
1500-1400	Strong	Aromatic C=C ring stretching
900-675	Strong	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **4-methyl-1H-indazole** (C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>), the expected molecular weight is approximately 132.16 g/mol .

m/z Ratio	Predicted Identity
132	[M] <sup>+</sup> (Molecular Ion)
131	[M-H] <sup>+</sup>
104	[M-N <sub>2</sub> ] <sup>+</sup> or [M-HCN-H] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the **4-methyl-1H-indazole** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean,

dry NMR tube.

- The sample is gently agitated or sonicated to ensure complete dissolution.
- If the sample is not fully soluble, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[\[3\]](#)
- For  $^1\text{H}$  NMR, the spectral width is typically set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, the spectral width is typically set from 0 to 200 ppm.
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), or referenced to the residual solvent peak.[\[3\]](#)
- Coupling constants ( $J$ ) are reported in Hertz (Hz).[\[3\]](#)

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **4-methyl-1H-indazole** sample is placed directly onto the ATR crystal.
- The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

- The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .[\[4\]](#)
- The positions of absorption bands are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).[\[3\]](#)

## Mass Spectrometry

### Sample Preparation (Electron Ionization - EI):

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For direct infusion, the sample solution is drawn into a syringe and infused into the ion source at a constant flow rate.

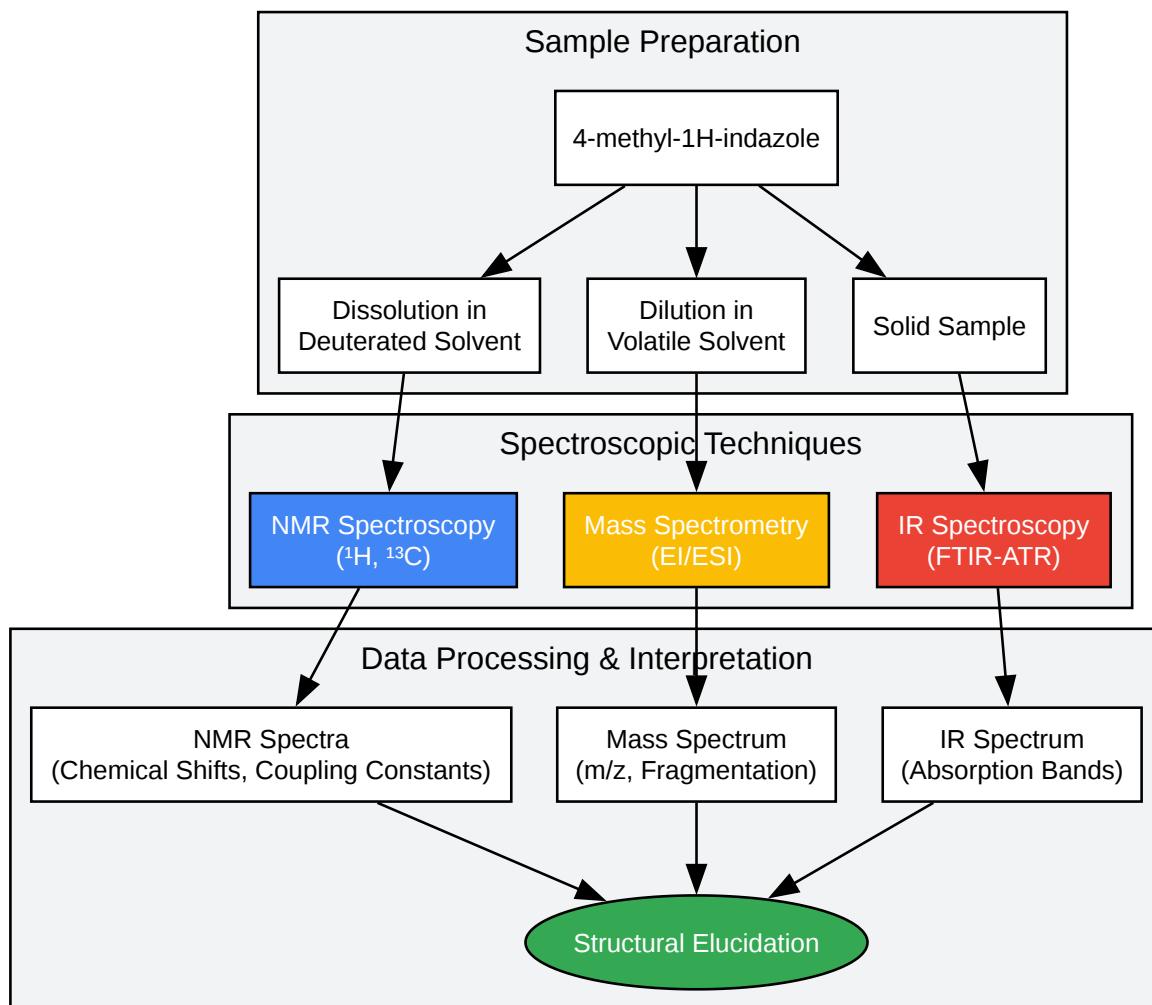
### Data Acquisition:

- For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass analyzer is commonly used to obtain accurate mass measurements, which allows for the determination of the elemental composition.[4]
- Low-resolution mass spectrometry provides information about the nominal mass of the parent ion and its fragmentation patterns.[4]
- The mass-to-charge ratio ( $m/z$ ) of the detected ions is reported.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-methyl-1H-indazole**.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of **4-methyl-1H-indazole**.

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